molecular formula C31H22NP B130075 (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane CAS No. 149341-34-4

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Cat. No.: B130075
CAS No.: 149341-34-4
M. Wt: 439.5 g/mol
InChI Key: YMJAIEYASUCCMJ-UHFFFAOYSA-N
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Description

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a compound that belongs to the class of heterobiaryl phosphines. These compounds are known for their unique structural features and their ability to act as ligands in various catalytic processes. The presence of both isoquinoline and naphthalene moieties in the structure provides this compound with distinct chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine. This reaction is usually catalyzed by palladium, and the use of triflate as the coupling partner enables a dynamic process involving isomerization of an arylpalladium intermediate . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halides or triflates for substitution and coupling reactions. The conditions often involve the use of catalysts such as palladium or nickel, and solvents like THF, toluene, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation would yield phosphine oxides, while substitution and coupling reactions would produce various substituted derivatives of the original compound.

Scientific Research Applications

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has several scientific research applications, including:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its unique structure allows for the formation of highly selective catalysts.

    Biology: The compound can be used in the development of fluorescent probes for imaging applications due to its ability to form stable complexes with metals.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: It is used in the production of fine chemicals and materials, particularly in processes that require high selectivity and efficiency.

Mechanism of Action

The mechanism by which (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers to form complexes that are active in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal center in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane oxide: The oxidized form of the original compound.

    This compound sulfide: A sulfur analog of the original compound.

    This compound borane: A borane-protected form of the original compound.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of isoquinoline and naphthalene moieties, which provide distinct electronic and steric properties. These features make it particularly effective as a ligand in asymmetric catalysis, offering high selectivity and efficiency in various chemical reactions.

Properties

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318345
Record name (R)-QUINAP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149341-34-4, 149245-03-4, 149341-33-3
Record name (R)-QUINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-34-4
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Record name (R)-QUINAP
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
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Record name 149245-03-4
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 149341-33-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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